

2-Methoxyacetophenone ^1H NMR and ^{13}C NMR spectral data

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Compound of Interest

Compound Name: 2-Methoxyacetophenone

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectral Data of **2-Methoxyacetophenone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyacetophenone, also known as o-acetylanisole, is an aromatic ketone with the chemical formula $\text{C}_9\text{H}_{10}\text{O}_2$.^{[1][2][3]} Its structure, featuring a benzene ring substituted with an acetyl group and an adjacent methoxy group, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **2-methoxyacetophenone**, grounded in fundamental principles and supported by field-proven insights. We will dissect the spectral data to assign each signal, explain the underlying chemical principles governing the observed shifts and couplings, and provide a robust experimental protocol for data acquisition.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for the atoms in **2-methoxyacetophenone** will be used throughout this guide.

Understanding this spatial arrangement is critical to interpreting the influence of the functional groups on the chemical environment of each nucleus.

Caption: IUPAC numbering for **2-Methoxyacetophenone**.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of **2-methoxyacetophenone**, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the methyl protons and the aromatic protons.

Data Summary

The following table summarizes the key ¹H NMR spectral data recorded on a 500 MHz instrument.^[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.74	dd (doublet of doublets)	1H	H6
7.47	m (multiplet)	1H	H4
6.98	m (multiplet)	2H	H3, H5
3.91	s (singlet)	3H	-OCH ₃ (C11)
2.62	s (singlet)	3H	-COCH ₃ (C9)

Note: The original source described some peaks as quartets (q), which likely refers to complex multiplets or overlapping signals appearing as four lines. For clarity, they are described here based on expected coupling patterns (dd) or as general multiplets (m).

Interpretation and Causality

- Acetyl Protons (δ 2.62, s, 3H): The three protons of the acetyl methyl group (C9) appear as a sharp singlet at 2.62 ppm. This signal is a singlet because there are no adjacent protons with which to couple. Its downfield shift from a typical alkane methyl group (~0.9 ppm) is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group (C=O).

- Methoxy Protons (δ 3.91, s, 3H): The three protons of the methoxy group (C11) also appear as a singlet at 3.91 ppm, as they have no neighboring protons. The strong deshielding effect of the highly electronegative oxygen atom, to which this group is directly attached, causes this significant downfield shift.
- Aromatic Protons (δ 6.98 - 7.74): The four protons on the benzene ring are chemically non-equivalent and give rise to a complex set of signals in the aromatic region.
 - H6 (δ 7.74, dd, 1H): This proton is ortho to the strongly electron-withdrawing and magnetically anisotropic acetyl group. This proximity results in the most significant deshielding, pushing its signal furthest downfield. It appears as a doublet of doublets due to coupling with H5 (ortho coupling, $J \approx 7-8$ Hz) and H4 (meta coupling, $J \approx 1-2$ Hz).
 - H4 (δ 7.47, m, 1H): This proton is para to the methoxy group and ortho to H3 and H5. Its chemical shift is influenced by both substituents. It appears as a complex multiplet (often a triplet of doublets) due to coupling with H3, H5 (ortho couplings), and H6 (meta coupling).
 - H3 and H5 (δ 6.98, m, 2H): These protons appear in the most upfield region of the aromatic signals. H3 is ortho to the electron-donating methoxy group, which causes significant shielding. H5 is para to the methoxy group, also experiencing a shielding effect. Their signals overlap to form a complex multiplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the electronic structure of the carbon skeleton.

Data Summary

The following table summarizes the key ¹³C NMR spectral data recorded on a 125 MHz instrument.^[4]

Chemical Shift (δ) ppm	Assignment
199.8	C=O (C7)
158.9	C2 (-OCH ₃)
133.6	C4
130.3	C6
128.3	C1 (-COCH ₃)
120.5	C5
111.6	C3
55.4	-OCH ₃ (C11)
31.8	-COCH ₃ (C9)

Interpretation and Causality

- Carbonyl Carbon (δ 199.8, C7): The carbon of the ketone functional group is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift near 200 ppm. This is due to the double bond to the highly electronegative oxygen atom.
- Aromatic Carbons (δ 111.6 - 158.9):
 - C2 (δ 158.9): This carbon is directly attached to the oxygen of the methoxy group. The strong deshielding effect of the oxygen causes this signal to appear furthest downfield among the aromatic carbons.
 - C1 (δ 128.3): This is the ipso-carbon, to which the acetyl group is attached. Its chemical shift is moderately downfield.
 - C4 & C6 (δ 133.6 & 130.3): These carbons, which bear protons, have shifts influenced by their position relative to the two substituents. C4 is para to the methoxy group, and C6 is ortho to the acetyl group.
 - C3 & C5 (δ 111.6 & 120.5): These carbons are the most shielded of the aromatic ring. C3 is ortho to the electron-donating methoxy group, which has a strong shielding effect,

pushing it significantly upfield. C5 is meta to the methoxy group and para to the acetyl group, resulting in a moderately shielded environment.

- Methyl Carbons (δ 31.8 & 55.4):
 - -OCH₃ Carbon (δ 55.4, C11): The methoxy carbon is deshielded by the attached oxygen, resulting in a shift around 55 ppm.
 - -COCH₃ Carbon (δ 31.8, C9): The acetyl methyl carbon is less deshielded than the methoxy carbon but is still downfield from a standard alkane carbon due to the influence of the carbonyl group.

Experimental Protocol: NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality NMR spectra of **2-methoxyacetophenone**.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

- **2-Methoxyacetophenone** (≥98% purity)
- Deuterated Chloroform (CDCl₃, 99.8 atom % D) with 0.03% Tetramethylsilane (TMS)
- NMR Tubes (5 mm, high precision)
- Pipettes and glassware

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-methoxyacetophenone** directly into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

- Gently swirl the vial until the sample is completely dissolved. The use of CDCl_3 is standard for non-polar to moderately polar organic compounds, and the internal TMS standard provides a reference peak at 0.00 ppm.^[4]
- Transfer the solution into a 5 mm NMR tube.
- Instrument Setup (for a 500 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal from the CDCl_3 solvent. This step is crucial for maintaining a stable magnetic field.
 - Shim the magnetic field to achieve high homogeneity. An automated shimming routine is typically sufficient, followed by manual optimization on the lock signal for the highest resolution.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse proton spectrum.
 - Key Parameters:
 - Spectral Width: ~16 ppm (centered around 6 ppm)
 - Acquisition Time: ~2-3 seconds
 - Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons for accurate integration)
 - Number of Scans: 8-16 (sufficient for good signal-to-noise ratio)
 - Validation: The resulting spectrum should show a sharp singlet for TMS at 0.00 ppm. The resolution should be sufficient to resolve the fine coupling patterns in the aromatic region.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum. Proton decoupling simplifies the spectrum to singlets for each unique carbon, increasing the signal-to-noise ratio.
- Key Parameters:
 - Spectral Width: ~240 ppm (centered around 120 ppm)
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 1024 or more (as ^{13}C has low natural abundance, more scans are needed).
- Validation: All expected carbon signals should be present and sharp. The solvent peak for CDCl_3 will appear as a triplet around 77.16 ppm.

Caption: Standard workflow for NMR analysis.

Conclusion

The ^1H and ^{13}C NMR spectra of **2-methoxyacetophenone** provide a complete and unambiguous fingerprint of its molecular structure. The chemical shifts and coupling patterns are rationalized by the electronic and steric effects of the ortho-disposed acetyl and methoxy functional groups. The acetyl group's electron-withdrawing nature strongly deshields adjacent nuclei (H6, C7), while the methoxy group's electron-donating character shields its ortho and para positions (H3, C3, C5). This detailed guide serves as a valuable reference for scientists engaged in the synthesis, quality control, and development of molecules containing the **2-methoxyacetophenone** scaffold.

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